Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate
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Overview
Description
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is a heterocyclic compound that features both a quinazoline and a piperidine moiety The quinazoline ring is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate typically involves the formation of the quinazoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring. Subsequent alkylation or acylation reactions can introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline or piperidine rings.
Scientific Research Applications
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A quinazoline derivative with various biological activities.
Uniqueness
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is unique due to its combination of the quinazoline and piperidine moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality can make it a valuable compound for drug discovery and development.
Properties
CAS No. |
648449-68-7 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 4-piperidin-1-ylquinazoline-6-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
SXRAUJARFRESBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3 |
Origin of Product |
United States |
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